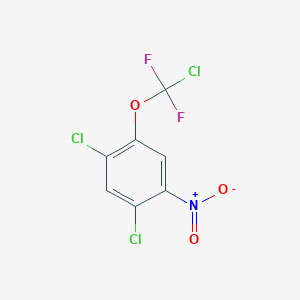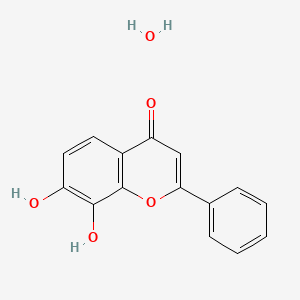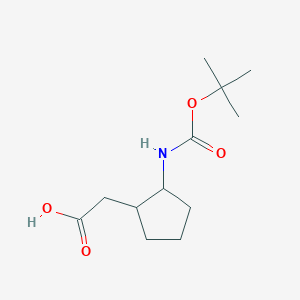
Boc-2-aminocyclopentaneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-2-aminocyclopentaneacetic acid, also known as Boc-ACPA, is an organic compound used in pharmaceutical and biotechnological research. It is a derivative of the amino acid alanine and has a wide range of applications in various scientific fields. Boc-ACPA is a versatile molecule that can be used as a building block for peptides and other bioactive molecules. In addition, it can be used as a ligand for metal complexes and as a substrate for enzyme-catalyzed reactions.
Mecanismo De Acción
Boc-2-aminocyclopentaneacetic acid is an organic compound that can be used as a substrate for enzyme-catalyzed reactions. The mechanism of action is dependent on the enzyme involved. Generally, the enzyme catalyzes the reaction by forming a covalent bond between the Boc-2-aminocyclopentaneacetic acid and the substrate, resulting in the formation of a new product.
Biochemical and Physiological Effects
Boc-2-aminocyclopentaneacetic acid has been studied for its biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have anti-cancer effects in laboratory models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Boc-2-aminocyclopentaneacetic acid in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a versatile molecule that can be used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a building block for peptides and other bioactive molecules. However, it also has some limitations. It is relatively expensive, and it can be difficult to separate from its diastereomer.
Direcciones Futuras
There are several potential future directions for the use of Boc-2-aminocyclopentaneacetic acid in scientific research. It could be used as a substrate for enzyme-catalyzed reactions in the development of new drugs and other bioactive molecules. It could also be used in the study of enzyme kinetics and protein folding. In addition, it could be used as a ligand for metal complexes in the study of metal-catalyzed reactions. Finally, it could be used as a building block for peptides and other bioactive molecules in the development of new therapeutic agents.
Métodos De Síntesis
Boc-2-aminocyclopentaneacetic acid can be synthesized through several different methods. One of the most common methods is the reaction of alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction yields a mixture of Boc-2-aminocyclopentaneacetic acid and its diastereomer, Boc-2-aminocyclopentane-1-carboxylic acid. The mixture can then be separated by chromatography or other techniques.
Aplicaciones Científicas De Investigación
Boc-2-aminocyclopentaneacetic acid has a wide range of applications in scientific research. It can be used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a building block for peptides and other bioactive molecules. It has also been used in the synthesis of peptide-based drugs and other bioactive molecules. In addition, it has been used in the study of enzyme kinetics and protein folding.
Propiedades
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNITDSPWSZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

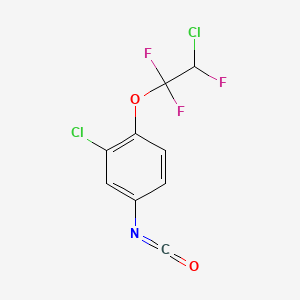
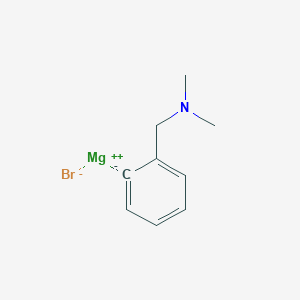

![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)

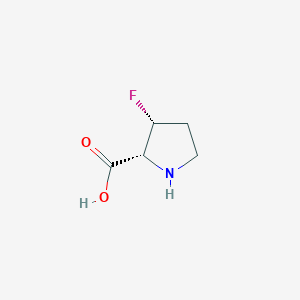
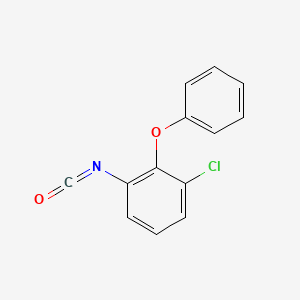

![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)
